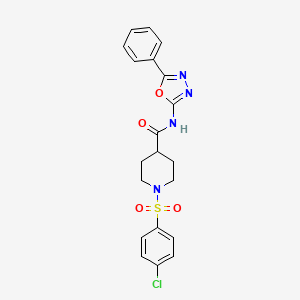
1-(4-chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H19ClN4O4S and its molecular weight is 446.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(4-chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a novel synthetic molecule that combines the pharmacological properties of piperidine and oxadiazole moieties. This compound has garnered attention for its potential biological activities, including antibacterial and enzyme inhibition properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions where key intermediates are formed through the coupling of piperidine derivatives with oxadiazole-containing sulfonamides. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound.
Antibacterial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial activity. For instance, a study demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other bacterial strains. The structure-activity relationship (SAR) suggests that the presence of the 4-chlorobenzenesulfonyl group enhances antibacterial efficacy due to its ability to interact with bacterial cell membranes .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition capabilities, particularly against acetylcholinesterase (AChE) and urease. Inhibitory assays revealed that several derivatives exhibited strong inhibitory activity against AChE, with IC50 values significantly lower than those of standard inhibitors. For example, one derivative showed an IC50 value of 2.14 µM compared to a reference standard with an IC50 of 21.25 µM .
| Compound | AChE IC50 (µM) | Urease IC50 (µM) |
|---|---|---|
| 1 | 2.14 ± 0.003 | 1.13 ± 0.003 |
| 2 | 0.63 ± 0.001 | 6.28 ± 0.003 |
| 3 | 2.17 ± 0.006 | 2.39 ± 0.005 |
| Reference | 21.25 ± 0.15 | - |
Toxicity Studies
In vitro analyses have shown that this compound exhibits low toxicity in mammalian cells, indicating its potential for therapeutic applications without significant off-target effects . High concentrations did lead to increased reactive oxygen species (ROS), suggesting that careful dosing will be necessary in therapeutic contexts.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of synthesized oxadiazole-piperidine derivatives demonstrated their effectiveness against various bacterial strains, highlighting their potential as new antimicrobial agents .
- Enzyme Inhibition in Alzheimer's Disease : Another research focused on similar compounds indicated promising results in inhibiting AChE, which is crucial for developing treatments for Alzheimer's disease . The findings suggest that these compounds could serve as lead candidates in drug development.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4S/c21-16-6-8-17(9-7-16)30(27,28)25-12-10-14(11-13-25)18(26)22-20-24-23-19(29-20)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXHXNUUNYOOBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














